tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate is an organic compound with a complex structure that includes a tert-butyl group, a trifluoromethyl group, and a dihydropyridine ring
Preparation Methods
The synthesis of tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the tert-butyl group: This can be done using tert-butyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting cardiovascular and neurological diseases.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Mechanism of Action
The mechanism of action of tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension and angina.
The unique combination of the tert-butyl and trifluoromethyl groups in this compound provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H20F3NO2 |
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Molecular Weight |
327.34 g/mol |
IUPAC Name |
tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H20F3NO2/c1-16(2,3)23-15(22)21-10-8-12(9-11-21)13-6-4-5-7-14(13)17(18,19)20/h4-8H,9-11H2,1-3H3 |
InChI Key |
FFVZUBIVLGQQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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